10-Methoxyspiro[4.5]deca-6,9-dien-8-one
Description
10-Methoxyspiro[4.5]deca-6,9-dien-8-one is a spirocyclic compound featuring a methoxy group at the C-10 position, a conjugated diene system, and a ketone functionality.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
10-methoxyspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C11H14O2/c1-13-10-8-9(12)4-7-11(10)5-2-3-6-11/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
ZFUJSWHOKWAQKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=CC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . Another method involves the cascade radical 1,6-addition/cyclization of para-quinone methides .
Industrial Production Methods
While specific industrial production methods for 10-Methoxyspiro[4
Chemical Reactions Analysis
Types of Reactions
10-Methoxyspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly involving the methoxy group, can yield a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced spirocyclic compounds.
Scientific Research Applications
10-Methoxyspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over the alternative 1,2-shift by oxygen . This rearrangement can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Position Matters : The cytotoxicity of 7d-II is attributed to electron-withdrawing groups (4-iodophenyl, 7-Cl), which may enhance target binding . In contrast, the methoxy group in amomol B (C-2) or 6-methoxy derivatives (C-6) influences stereochemical stability and solubility .
- Heteroatom Incorporation : Introducing nitrogen (4-aza) in 11h improves antitumor potency (IC₅₀ < 0.1 µM) by enabling hydrogen bonding with biological targets .
- Synthetic Accessibility : Palladium-catalyzed [3+2] annulation offers a versatile route to spiro[4.5]deca-6,9-diene-8-ones with high yields and stereocontrol , whereas 7d-II requires multi-step functionalization .
Table 2: Anticancer Activity of Selected Analogues
Key Insights:
- Quinone Scaffold: Compounds like 11h leverage the redox-active quinone moiety to generate reactive oxygen species (ROS), disrupting cancer cell metabolism .
- Stereochemical Influence : Amomol B and its isomer (compound 6) exhibit opposing optical rotations, suggesting enantiomer-specific interactions with targets .
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